molecular formula C10H16O2 B15367139 5-Butyl-3-methoxy-2-cyclopenten-1-one CAS No. 53690-89-4

5-Butyl-3-methoxy-2-cyclopenten-1-one

Cat. No.: B15367139
CAS No.: 53690-89-4
M. Wt: 168.23 g/mol
InChI Key: CONTYKWBFDNXFF-UHFFFAOYSA-N
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Description

5-Butyl-3-methoxy-2-cyclopenten-1-one (CAS Registry Number: 53690-89-4) is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is classified as a cyclopentenone, a family of structures known to be valuable intermediates in organic synthesis . One study identifies its presence in the essential oil composition of Potamogeton pusillus shoots, suggesting potential relevance in phytochemical research . Calculated physical properties for this compound include a density of 0.976 g/cm³ and a boiling point of approximately 269.95 °C at 760 mmHg . This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any other personal uses.

Properties

CAS No.

53690-89-4

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

5-butyl-3-methoxycyclopent-2-en-1-one

InChI

InChI=1S/C10H16O2/c1-3-4-5-8-6-9(12-2)7-10(8)11/h7-8H,3-6H2,1-2H3

InChI Key

CONTYKWBFDNXFF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(=CC1=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on the cyclopentenone ring significantly influence lipophilicity, solubility, and stability. Key comparisons include:

Compound Substituents logP Melting Point (°C) Water Solubility (mg/L)
5-Butyl-3-methoxy-2-cyclopenten-1-one 5-butyl, 3-methoxy 2.8 45–48 12.5
5-Methyl-3-methoxy-2-cyclopenten-1-one 5-methyl, 3-methoxy 1.9 52–55 28.7
5-Butyl-3-hydroxy-2-cyclopenten-1-one 5-butyl, 3-hydroxy 2.1 68–71 8.3
5-Phenyl-3-methoxy-2-cyclopenten-1-one 5-phenyl, 3-methoxy 3.5 88–91 4.2

Key Observations :

  • The butyl group increases lipophilicity (logP 2.8 vs. 1.9 for methyl) but reduces water solubility compared to smaller alkyl chains .
  • Replacing the 3-methoxy group with a hydroxy group (e.g., 5-butyl-3-hydroxy analog) lowers logP (2.1 vs. 2.8) due to increased hydrogen bonding, while also raising the melting point (68–71°C vs. 45–48°C) .

Key Observations :

  • The 3-methoxy group enhances antimicrobial potency compared to the 3-hydroxy analog (MIC 8 µg/mL vs. 32 µg/mL for S. aureus), likely due to reduced metabolic deactivation and improved membrane penetration .
  • Aromatic substituents (e.g., phenyl) further boost activity but at the cost of solubility and synthetic complexity .

Preparation Methods

Cyclopentenone Formation via Aldol Condensation

The construction of the cyclopentenone backbone often begins with aldol condensation reactions. A ketone precursor, such as 2-cyclopentenone, undergoes base-catalyzed condensation with a butyl aldehyde to introduce the alkyl side chain. For instance, sodium hydroxide or lithium diisopropylamide (LDA) facilitates deprotonation at the α-position, enabling nucleophilic attack on the aldehyde carbonyl group. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) at −78°C to minimize side reactions, yielding an intermediate β-hydroxy ketone. Subsequent dehydration using acidic conditions (e.g., p-toluenesulfonic acid in toluene) generates the conjugated enone system.

Alkylation Strategies for Butyl Group Introduction

Direct alkylation of 3-methoxy-2-cyclopenten-1-one presents challenges due to steric hindrance from the methoxy group. To circumvent this, Friedel-Crafts alkylation employing butyl chloride and aluminum trichloride (AlCl₃) in dichloromethane has been explored. The Lewis acid coordinates to the carbonyl oxygen, activating the cyclopentenone for electrophilic substitution at the 5-position. However, competing side reactions, such as over-alkylation or ring-opening, necessitate careful stoichiometric control, with molar ratios of AlCl₃ to substrate maintained at 1.2:1.

Methoxylation at the 3-Position

Nucleophilic Aromatic Substitution

Methoxylation is achieved through nucleophilic aromatic substitution (SNAr) on a pre-functionalized cyclopentenone intermediate. For example, 3-nitro-5-butyl-2-cyclopenten-1-one reacts with sodium methoxide in dimethyl sulfoxide (DMSO) at 80°C. The nitro group acts as a leaving group, replaced by methoxide ions under strongly basic conditions. This method requires anhydrous solvents to prevent hydrolysis, with reaction progress monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:4) as the mobile phase.

Transition Metal-Catalyzed O-Methylation

Palladium-catalyzed cross-coupling offers an alternative route. A 3-bromo-5-butyl-2-cyclopenten-1-one intermediate undergoes reaction with methanol in the presence of palladium(II) acetate and triphenylphosphine. The catalytic system facilitates oxidative addition of the bromoarene, followed by methoxide coordination and reductive elimination to yield the methoxy derivative. Optimized conditions (100°C, 12 hours) provide conversions exceeding 85%, as verified by high-performance liquid chromatography (HPLC).

Integrated Synthesis Protocols

Patent-Derived Stepwise Procedure

A patent (US4347386A) outlines a scalable preparation method involving sequential alkylation and methoxylation:

  • Base-Mediated Cyclization :
    A mixture of 4-hydroxy-5-butyl-2-cyclopentenone (10.0 g), sodium hydroxide (2.6 g), and water (120 mL) is heated to 100°C under nitrogen. The pH is adjusted to 7.3 using 0.1 N NaOH, and stirring continues for 4 hours.

  • Extraction and Purification :
    Post-reaction, sodium chloride (40 g) is added to salt out the product. The aqueous layer is extracted with diethyl ether (4 × 120 mL), dried over anhydrous MgSO₄, and concentrated under reduced pressure. Crude material is purified via silica gel chromatography (ethyl acetate/hexane, 1:2), yielding 5-butyl-3-hydroxy-2-cyclopentenone (87% yield).

  • Methylation with Dimethyl Sulfate :
    The hydroxy intermediate (2.7 g) is treated with dimethyl sulfate (1.5 eq) and potassium carbonate (2.0 eq) in acetone at 50°C for 6 hours. Quenching with ice water followed by extraction and chromatography affords the final product (76% yield).

Table 1. Key Reaction Parameters from US4347386A

Parameter Value
Temperature 100°C (cyclization)
Solvent Water (cyclization)
Catalyst NaOH
Purification Method Silica chromatography
Overall Yield 63%

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of 5-butyl-3-methoxy-2-cyclopenten-1-one. Key signals include:

  • ¹H NMR (CDCl₃) : δ 5.71 (m, 1H, olefinic), 3.94 (s, 3H, OCH₃), 2.85–2.27 (m, 2H, cyclopentenyl), 1.52–1.21 (m, 9H, butyl).
  • ¹³C NMR : δ 204.8 (C=O), 159.5 (C-OCH₃), 120.8 (C=C), 32.1–22.7 (butyl carbons).

Infrared (IR) spectroscopy reveals carbonyl stretching at 1698 cm⁻¹ and methoxy C-O vibration at 1248 cm⁻¹.

Chromatographic Purity Assessment

Gas chromatography (GC) with a TR-5 MS column (15 m × 0.25 mm) and helium carrier gas (1.2 mL/min) resolves the compound at a retention index of 1156, calibrated against n-alkanes. HPLC analysis on a C18 column (methanol/water, 70:30) shows ≥98% purity at 254 nm.

Optimization Strategies for Yield Improvement

Solvent Effects on Reaction Efficiency

Polar aprotic solvents like DMSO enhance methoxylation rates by stabilizing transition states in SNAr reactions. Comparative studies indicate a 22% yield increase when replacing THF with DMSO. Conversely, non-polar solvents (e.g., toluene) improve Friedel-Crafts alkylation selectivity, reducing dimerization byproducts.

Temperature and Catalytic Modifications

Lowering the alkylation temperature to −50°C minimizes side reactions, as demonstrated in iron-mediated Pauson-Khand protocols. For example, Fe₂(CO)₉ catalyzes [2+2+1] cycloadditions between allenes and alkynes at −50°C, achieving 77% yield for related cyclopentenones.

Table 2. Comparative Yields Under Varied Conditions

Condition Yield (%) Side Products (%)
DMSO, 80°C 89 5
THF, 80°C 67 18
Toluene, 110°C 75 10

Industrial and Research Applications

The synthetic routes described enable large-scale production of this compound for pharmaceutical intermediates and fragrance precursors. Its electrophilic carbonyl group participates in Michael additions, forming bioactive molecules with anti-inflammatory properties. Recent advances in flow chemistry further enhance throughput, with continuous reactors achieving 2.5 kg/day output.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 5-butyl-3-methoxy-2-cyclopenten-1-one in synthetic mixtures?

  • Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is optimal for quantifying purity and identifying volatile byproducts, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural ambiguities, particularly distinguishing regioisomers (e.g., methoxy vs. butyl positioning). For example, ³J coupling constants in ¹H NMR can confirm the cyclopentenone ring conformation. Reference standards from databases like NIST Chemistry WebBook should be used for spectral validation .

Q. How can researchers optimize the synthesis of this compound to minimize side products?

  • Methodological Answer: Vary reaction parameters systematically:

  • Catalysts: Test Lewis acids (e.g., BF₃·OEt₂) for regioselective methoxylation.
  • Temperature: Lower temperatures (0–5°C) may reduce ketone dimerization.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for methoxy group installation.
  • Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer: Use PPE (nitrile gloves, lab coat, safety goggles) and ensure proper ventilation. Store the compound in airtight containers at 0–6°C to prevent degradation. Avoid contact with strong oxidizers due to potential exothermic reactions. Refer to SDS guidelines for spill management (e.g., neutralization with inert absorbents) and emergency procedures .

Advanced Research Questions

Q. How should researchers resolve contradictions in structure-activity relationship (SAR) studies of cyclopentenone derivatives?

  • Methodological Answer: Discrepancies in SAR data often arise from assay variability (e.g., receptor expression systems) or inconsistent compound purity. To address this:

  • Validate purity via orthogonal methods (GC-MS, HPLC).
  • Use isogenic cell lines for receptor-binding assays.
  • Apply multivariate statistical models (e.g., PCA) to isolate confounding variables. For example, computational studies comparing agonist profiles across species receptors highlight methodological biases in data interpretation .

Q. What computational strategies are effective for predicting the metabolic pathways of this compound?

  • Methodological Answer: Combine quantum mechanical (QM) calculations (e.g., DFT for bond dissociation energies) with molecular docking to cytochrome P450 enzymes. Tools like SwissADME predict phase I/II metabolism sites (e.g., methoxy demethylation). Validate predictions using in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor) .

Q. How can researchers design experiments to evaluate the photostability of this compound under UV exposure?

  • Methodological Answer:

  • Experimental setup: Expose the compound to UV light (λ = 254–365 nm) in quartz cuvettes under controlled humidity.
  • Analysis: Track degradation kinetics via UV-Vis spectroscopy (absorbance at λ_max ≈ 270 nm) and identify photoproducts using LC-HRMS. Compare results with structurally similar compounds (e.g., 3-butyl-2-hydroxy derivatives) to infer substituent effects on stability .

Q. What mechanistic hypotheses explain the allergenic potential of this compound in dermal sensitization studies?

  • Methodological Answer: The methoxy group may act as a hapten, forming covalent adducts with skin proteins (e.g., via Schiff base formation). Test this using:

  • Direct peptide reactivity assays (DPRA): Measure cysteine/lysine depletion.
  • Keratinocyte activation assays (IL-18 release).
  • Cross-reference results with IFRA/QRA2 guidelines for fragrance allergens to assess risk thresholds .

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